METHANONE,(1,4-DIHYDRO-1-METHYL-3-PYRIDINYL)PHENYL-
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Description
METHANONE,(1,4-DIHYDRO-1-METHYL-3-PYRIDINYL)PHENYL- is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-hydroxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is 290.07251349 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality METHANONE,(1,4-DIHYDRO-1-METHYL-3-PYRIDINYL)PHENYL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHANONE,(1,4-DIHYDRO-1-METHYL-3-PYRIDINYL)PHENYL- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
A study on Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to the structure of interest, demonstrated significant antiproliferative and antimicrobial properties. These compounds, especially those with modifications on the thiadiazole ring, showed high DNA protective ability against oxidative stress and strong antimicrobial activity against specific strains like S. epidermidis. One compound exhibited notable cytotoxicity on cancer cell lines, suggesting its potential for use in chemotherapy drug strategies to enhance efficacy with minimal cytotoxicity (Gür et al., 2020).
Structural and Spectroscopic Analysis
Research on the synthesis and analysis of thiazole derivatives, including morpholinomethyl derivatives, highlighted their structural intricacies. These compounds were thoroughly analyzed using techniques such as IR spectrum, NMR, and X-ray crystal structure analyses. The studies emphasized the importance of intermolecular interactions in forming supramolecular networks, which could be crucial for understanding their biological activities and potential applications in medicinal chemistry (Banu et al., 2013).
Properties
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-11-3-1-2-10(8-11)9-12-13(18)15-14(20-12)16-4-6-19-7-5-16/h1-3,8-9,17H,4-7H2/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVUGOHPNJXRGL-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351339 |
Source
|
Record name | AC1LF5SX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-53-8 |
Source
|
Record name | AC1LF5SX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.